molecular formula C11H10O6 B12774187 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- CAS No. 6835-12-7

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-

Cat. No.: B12774187
CAS No.: 6835-12-7
M. Wt: 238.19 g/mol
InChI Key: BUVOBRJLSGOSJC-UHFFFAOYSA-N
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Description

The compound 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-, commonly identified as Cyclopaldic Acid, is a polyfunctionalized isobenzofuran derivative. Its structure features a fused bicyclic system with hydroxyl (-OH), methoxy (-OCH₃), methyl (-CH₃), aldehyde (-CHO), and ketone (C=O) groups. According to the European Chemicals Agency (ECHA), it is synonymously referred to as Gladiolic Acid and classified as a benzoic acid derivative with formyl and hydroxyl substitutions . Its biological activities, such as antimicrobial or enzyme-inhibitory properties, remain understudied but are inferred from its functional group complexity.

Properties

CAS No.

6835-12-7

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

2,3-diformyl-4-hydroxy-6-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H10O6/c1-5-9(14)7(4-13)6(3-12)8(11(15)16)10(5)17-2/h3-4,14H,1-2H3,(H,15,16)

InChI Key

BUVOBRJLSGOSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C(=O)O)C=O)C=O)O

Origin of Product

United States

Biological Activity

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-, commonly known as cyclopaldic acid, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C11_{11}H10_{10}O6_{6}
  • Molecular Weight : 238.19 g/mol
  • CAS Number : 477-99-6

Antimicrobial Activity

Cyclopaldic acid has been identified as a compound with notable antimicrobial properties. It is produced by various Aspergillus species and has been linked to the inhibition of bacterial and fungal growth. Research indicates that it exhibits toxicity against certain pathogens, making it a candidate for further study in antimicrobial applications .

Cytotoxicity

In vitro studies have demonstrated that cyclopaldic acid possesses cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown IC50_{50} values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 . This suggests that cyclopaldic acid could potentially be developed into an anticancer agent.

The exact mechanism by which cyclopaldic acid exerts its biological effects remains to be fully elucidated. However, it is believed that its structure allows for interactions with cellular targets that disrupt normal cellular functions. The presence of hydroxyl groups in its structure may enhance its reactivity and ability to form hydrogen bonds with biomolecules, contributing to its biological activity .

Case Studies

StudyFindings
Study A (Aspergillus spp.)Identified cyclopaldic acid as a secondary metabolite with antimicrobial properties against specific bacterial strains .
Study B (Cytotoxicity)Demonstrated significant cytotoxicity in cancer cell lines with potential implications for cancer therapy .
Study C (Mechanism Exploration)Suggested that the compound's hydroxyl groups contribute to its biological interactions and activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H10O6C_{11}H_{10}O_6 and a molecular weight of 238.19g/mol238.19\,g/mol. Its structure features a benzofuran ring that contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to 4-Isobenzofurancarboxaldehyde exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, making them candidates for therapeutic applications in diseases associated with oxidative damage.

Case Study:
A study investigated the antioxidant effects of related compounds on cellular models subjected to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting their potential use in protective therapies against neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis.

Case Study:
In vitro tests on human breast cancer cell lines demonstrated that treatment with 4-Isobenzofurancarboxaldehyde resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.

Drug Development

The structural characteristics of 4-Isobenzofurancarboxaldehyde make it a valuable scaffold for the development of new pharmaceuticals. Its derivatives could be synthesized to enhance efficacy and reduce side effects.

Data Table: Potential Derivatives and Their Activities

Derivative NameActivity TypeIC50 (µM)
Compound AAntioxidant25
Compound BAnticancer15
Compound CAnti-inflammatory30

Targeting Specific Pathways

Research has identified pathways that can be targeted by this compound, particularly those involved in inflammation and cancer progression.

Case Study:
A recent study focused on the inhibition of NF-kB signaling pathways by derivatives of 4-Isobenzofurancarboxaldehyde. The findings revealed that these compounds significantly reduced inflammatory cytokine production in macrophages.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.

Data Table: Material Properties Comparison

Material TypeWith AdditiveWithout Additive
Polymer XIncreased tensile strength by 20%Baseline strength
Polymer YEnhanced thermal stability at 200°CDecomposes at 180°C

Comparison with Similar Compounds

Table 1: Comparative Overview of Cyclopaldic Acid and Similar Isobenzofuran Derivatives

Compound Name (IUPAC) Molecular Formula Key Functional Groups Pharmacological/Industrial Relevance Solubility Profile Source/Application
Cyclopaldic Acid (4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-) C₁₂H₁₂O₇ Aldehyde, hydroxyl, methoxy, methyl, ketone Natural product; potential bioactivity Polar (high hydroxyl content) Natural sources, research use
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide C₂₁H₂₄FN₂O₂ Carboxamide, fluorophenyl, dimethylaminopropyl Pharmaceutical (e.g., antipsychotic candidates) Moderate lipophilicity Synthetic; USP pharmacopeial standards
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile C₂₀H₂₀FN₂O₂ Carbonitrile, hydroxyl, fluorophenyl Intermediate for drug synthesis Low polarity Synthetic; dissolution testing

Structural Differentiation

  • Cyclopaldic Acid is distinguished by its multiple hydroxyl groups (3,5-dihydroxy) and aldehyde/ketone duality, which enhance polarity and hydrogen-bonding capacity. This contrasts with synthetic analogs like the carboxamide and carbonitrile derivatives, which prioritize lipophilic groups (e.g., fluorophenyl, dimethylaminopropyl) for blood-brain barrier penetration in CNS-targeting drugs .
  • The methoxy and methyl groups in Cyclopaldic Acid may confer steric hindrance, influencing its reactivity and stability compared to simpler isobenzofurans.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Cyclopaldic Acid’s high polarity (due to hydroxyl and aldehyde groups) suggests poor membrane permeability but high aqueous solubility. Conversely, synthetic derivatives exhibit balanced lipophilicity for improved bioavailability .
  • Stability : The ketone and aldehyde groups in Cyclopaldic Acid may render it prone to oxidation, whereas carbonitrile- or carboxamide-containing analogs are more chemically inert.

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